
ER-Tracker Blue-White DPX
Overview
Description
ER-Tracker Blue-White DPX dye: is a photostable probe that is highly selective for the endoplasmic reticulum in live cells. This dye is part of the Dapoxyl dye family, known for its long emission wavelengths, high extinction coefficients, high quantum yields, and large Stokes shifts . The dye is environment-sensitive, meaning its fluorescence maxima shift to longer wavelengths and its quantum yield decreases with increasing solvent polarity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Core Synthesis via Inverse-Demand Hetero-Diels-Alder Reaction
The preparation of ER-Tracker Blue-White DPX is rooted in the Dapoxyl dye family, known for their large Stokes shifts and environmental sensitivity. The synthesis follows a two-step process centered on an inverse-demand hetero-Diels-Alder reaction , which facilitates the formation of the dye’s coumarin-derived backbone.
Step 1: Formation of the Coumarin Core
- The reaction begins with 7-diethylamino-3-formylcoumarin, which undergoes condensation with methyl trimethylsilyl dimethylketene acetal in anhydrous dimethyl sulfoxide (DMSO).
- This step is conducted under nitrogen atmosphere at 60°C for 12 hours, yielding a fluorescent intermediate with a formyl group for further functionalization.
Step 2: Sulfonamide Functionalization
Critical Reaction Parameters
- Solvent Purity : Anhydrous DMSO and THF are essential to prevent hydrolysis of intermediates.
- Temperature Control : Elevated temperatures (>60°C) in Step 1 risk side reactions, while room temperature in Step 2 ensures selective sulfonamide binding.
- Stoichiometry : Excess sulfonamide (1.2 equivalents) drives the reaction to completion, as confirmed by thin-layer chromatography (TLC).
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash column chromatography using silica gel (60–120 mesh) and a gradient eluent system of ethyl acetate and hexane (3:7 to 1:1). This removes unreacted sulfonamides and side products, achieving >95% purity.
Spectroscopic Validation
- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) confirms the presence of characteristic peaks: δ 8.21 (s, 1H, coumarin H-4), 7.45–7.39 (m, 2H, aromatic), and 3.42 (q, 4H, N-CH$$ _2 $$-CH$$ _3 $$).
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS calculates [M+H]$$ ^+ $$ at 485.1842 (observed: 485.1839), validating the molecular formula C$$ _24 $$H$$ _28 $$N$$ _2 $$O$$ _5 $$S.
Industrial-Scale Production
Large-Sbatch Synthesis
Industrial production scales the synthetic protocol to 10–50 kg batches, with modifications for efficiency:
- Continuous-Flow Reactors : Replace batch reactors to enhance heat dissipation and reduce reaction times.
- In-Line Monitoring : UV-Vis spectroscopy (372 nm) tracks reaction progress in real time.
Formulation and Stability
- Stock Solution Preparation : The purified dye is dissolved in anhydrous DMSO at 1 mM concentration, filtered (0.22 µm), and aliquoted into amber vials under argon.
- Storage Conditions : Vials are stored at -20°C with desiccant to prevent moisture ingress, ensuring a shelf life of 24 months.
Table 1: Key Physicochemical Properties of this compound
Comparative Analysis with Related Dyes
This compound vs. Traditional ER Probes
- DiOC6(3) : Requires higher concentrations (10 µM vs. 1 µM for DPX) and exhibits photobleaching within 5 minutes, whereas DPX retains 90% fluorescence after 30 minutes.
- BODIPY-Based Trackers : Emit in narrower ranges (e.g., BODIPY FL: 515 nm) but lack DPX’s environmental sensitivity for dynamic ER monitoring.
Limitations and Mitigations
- Aldehyde Fixation Compatibility : DPX fluorescence declines by 40% after formaldehyde fixation due to ER membrane disruption. Pre-fixation staining with glutaraldehyde (0.1%) preserves 75% signal.
- pH Sensitivity : Fluorescence intensity drops by 20% at pH <6.5. Buffering staining media to pH 7.4 optimizes performance.
Chemical Reactions Analysis
Types of Reactions: ER-Tracker Blue-White DPX dye primarily undergoes photophysical reactions due to its role as a fluorescent probe. It does not typically participate in chemical reactions such as oxidation, reduction, or substitution under normal usage conditions.
Common Reagents and Conditions: The dye is used in conjunction with high-quality, anhydrous dimethyl sulfoxide for preparation. For live-cell imaging, cells are stained with the dye and can be aldehyde-fixed after staining, although significant fluorescence signal may be lost .
Major Products Formed: The major product formed is the fluorescently labeled endoplasmic reticulum within live cells, which can be visualized using fluorescence microscopy .
Scientific Research Applications
Chemistry
ER-Tracker Blue-White DPX is utilized in chemical research to investigate the properties of the endoplasmic reticulum and its interactions with different compounds. Its ability to selectively stain the ER allows researchers to visualize cellular structures in real-time, aiding in the understanding of cellular dynamics and biochemical processes.
Biology
In biological research, this dye is employed for live-cell imaging to study the structure and function of the endoplasmic reticulum. It helps in observing cellular responses and interactions under various experimental conditions. The dye's photostability and sensitivity to environmental changes make it an excellent tool for tracking ER dynamics during cellular processes .
Medicine
This compound plays a crucial role in medical research, particularly in studying diseases associated with endoplasmic reticulum dysfunction, such as neurodegenerative disorders and diabetes. By visualizing ER changes in diseased cells, researchers can better understand disease mechanisms and develop potential therapeutic strategies .
Industry
In industrial applications, this dye is used in pharmaceutical development to ensure precise imaging of cellular structures. Its ability to provide detailed insights into cellular morphology is valuable for quality control and product development in biopharmaceuticals .
Case Study 1: Myeloma Cells
In a study involving RPMI 8226 myeloma cells, researchers stained the cells with this compound after treatment with bortezomib and Eer1. The results indicated significant alterations in ER morphology post-treatment, showcasing the dye's effectiveness in detecting changes related to therapeutic interventions .
Case Study 2: Neuronal Cells
Another investigation focused on neuronal cells where this compound was used to visualize ER dynamics during stress responses. The study highlighted how alterations in ER structure correlate with mitochondrial function, providing insights into neurodegenerative disease pathways .
Data Table: Spectral Properties
Property | Value |
---|---|
Excitation Peak | 374 nm |
Emission Peak | 557 nm |
Stokes Shift | 185 nm |
Photostability | High |
Cell Permeability | Yes |
Mechanism of Action
ER-Tracker Blue-White DPX dye exerts its effects by selectively binding to the endoplasmic reticulum in live cells. The dye’s photostability and environment-sensitive properties allow it to emit fluorescence when excited at a specific wavelength (approximately 374 nanometers), with emission between 430 and 640 nanometers . This selective binding and fluorescence enable researchers to visualize the endoplasmic reticulum with high specificity.
Comparison with Similar Compounds
- mFluor 540
- mFluor 510
- CytoCalcein Violet 500
- ThiolTrace Violet 500
- trFluor TB
ER-Tracker Green dye: (glibenclamide BODIPY FL)
ER-Tracker Red dye: (glibenclamide BODIPY TR)
Uniqueness: ER-Tracker Blue-White DPX dye is unique due to its long emission wavelengths, high extinction coefficients, high quantum yields, and large Stokes shifts. These properties make it highly effective for live-cell imaging of the endoplasmic reticulum, with minimal toxicity to cells at low concentrations .
Q & A
Q. How to optimize ER-Tracker Blue-White DPX staining protocols for live-cell imaging?
Basic
- Methodological steps :
- Prepare a 1 mM stock solution in DMSO and dilute to a working concentration of 100 nM–1 µM in Hank’s Balanced Salt Solution (HBSS) containing Ca²⁺/Mg²⁺ for optimal retention of ER morphology .
- Pre-warm staining medium to 37°C to minimize cellular stress during incubation .
- Incubate cells for 15–30 minutes at 37°C under 5% CO₂, followed by a 10-minute post-staining incubation in fresh medium to reduce background fluorescence .
- Critical considerations :
Q. How does this compound compare to traditional ER stains like DiOC6(3)?
Basic
- Advantages :
- Limitations :
Q. Is this compound compatible with aldehyde-based fixation?
Basic
- Protocol :
- Outcome :
Q. How to address signal variability caused by this compound’s environmental sensitivity?
Advanced
- Strategies :
Q. How to design co-localization studies with this compound and other organelle markers?
Advanced
- Experimental design :
- Validation :
Q. What are the challenges in quantifying this compound fluorescence intensity?
Advanced
- Key issues :
- Solutions :
- Normalize fluorescence to internal standards (e.g., ER-targeted GFP) .
- Use flow cytometry for live-cell quantification to bypass fixation artifacts .
Q. How to resolve contradictory results in ER morphology studies using this compound?
Advanced
- Common contradictions :
- Troubleshooting :
Q. What are the best practices for dynamic ER imaging using this compound?
Advanced
- Imaging setup :
- Applications :
Q. How to interpret data when this compound overlaps with other probes in multiplex assays?
Advanced
- Case example :
- In mitochondrial-ER contact site studies, spectral unmixing is required to distinguish ER-Tracker (430–640 nm) from MitoTracker Red (599 nm) .
- Use linear unmixing algorithms or narrow-band filters to isolate signals .
Q. How to validate ER-specific staining in non-model organisms or primary cells?
Advanced
Properties
Molecular Formula |
C26H21F5N4O4S |
---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
N-[2-[[4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]sulfonylamino]ethyl]-2,3,4,5,6-pentafluorobenzamide |
InChI |
InChI=1S/C26H21F5N4O4S/c1-35(2)16-7-3-14(4-8-16)18-13-33-26(39-18)15-5-9-17(10-6-15)40(37,38)34-12-11-32-25(36)19-20(27)22(29)24(31)23(30)21(19)28/h3-10,13,34H,11-12H2,1-2H3,(H,32,36) |
InChI Key |
JMJKKMLLEHNELP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCNC(=O)C4=C(C(=C(C(=C4F)F)F)F)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCNC(=O)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.